molecular formula C27H25NO6 B11137174 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate

Cat. No.: B11137174
M. Wt: 459.5 g/mol
InChI Key: NGVWDPWLFBEVTJ-QHCPKHFHSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a benzyloxycarbonyl-protected amino acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate typically involves multiple steps. One common approach is the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to form the benzo[c]chromene core . The amino acid moiety is then introduced through a series of protection and deprotection steps, using benzyloxycarbonyl (Cbz) as the protecting group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and free amino acids, depending on the specific reaction conditions used.

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate involves its interaction with specific molecular targets. For example, similar compounds have been shown to bind to receptors in immune cells, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[c]chromene core and a benzyloxycarbonyl-protected amino acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C27H25NO6/c1-16(2)23(28-27(31)32-15-18-9-5-4-6-10-18)26(30)33-22-14-13-20-19-11-7-8-12-21(19)25(29)34-24(20)17(22)3/h4-14,16,23H,15H2,1-3H3,(H,28,31)/t23-/m0/s1

InChI Key

NGVWDPWLFBEVTJ-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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